molecular formula C26H28N2O5 B5986487 5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-1,2-oxazole-3-carboxamide

5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B5986487
M. Wt: 448.5 g/mol
InChI Key: GLYRUSJRDLVFJU-UHFFFAOYSA-N
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Description

5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxazole ring, a benzyl group, and a cyclobutylmethyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as acetyl chloride, methoxyphenol, and benzyl bromide under specific reaction conditions like reflux or catalytic environments .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and cyclobutylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring and other functional groups in the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-1,2-oxazole-3-carboxamide
  • 5-[(4-ethoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-1,2-oxazole-3-carboxamide

Uniqueness

5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the acetyl group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to different chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5/c1-18(29)21-11-12-24(25(13-21)31-2)32-17-22-14-23(27-33-22)26(30)28(16-20-9-6-10-20)15-19-7-4-3-5-8-19/h3-5,7-8,11-14,20H,6,9-10,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYRUSJRDLVFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC(=NO2)C(=O)N(CC3CCC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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